molecular formula C13H14N2O2 B2653713 N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-53-5

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2653713
CAS No.: 478249-53-5
M. Wt: 230.267
InChI Key: DOJIPVBZQZECLY-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a carboxamide group and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-methoxybenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits interactions with biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties are exploited in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-N-methylacetamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the 4-methoxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-11-6-4-10(5-7-11)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIPVBZQZECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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